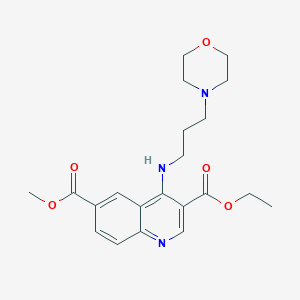![molecular formula C26H24N2O4 B7744601 ETHYL 4-{[2-(3-METHYLBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE](/img/structure/B7744601.png)
ETHYL 4-{[2-(3-METHYLBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-{[2-(3-METHYLBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, an ethyl ester group, and a substituted benzoyloxyethylamino side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[2-(3-METHYLBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions, where the quinoline derivative is reacted with ethyl chloroformate in the presence of a base such as triethylamine.
Substitution with Benzoyloxyethylamino Group: The final step involves the substitution of the quinoline derivative with the benzoyloxyethylamino group. This can be achieved through nucleophilic substitution reactions, where the quinoline derivative is reacted with 3-methylbenzoyl chloride and 2-aminoethanol in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[2-(3-METHYLBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoyloxyethylamino group, where nucleophiles such as amines or thiols can replace the benzoyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the quinoline compound.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
ETHYL 4-{[2-(3-METHYLBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as an antimicrobial and antiviral agent.
Chemical Biology: The compound is utilized as a probe to investigate the mechanisms of action of quinoline derivatives and their interactions with biological targets.
Industrial Applications: It is explored for its potential use in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of ETHYL 4-{[2-(3-METHYLBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler quinoline derivative without the substituted side chains.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Camptothecin: A quinoline alkaloid with potent anticancer activity.
Uniqueness
ETHYL 4-{[2-(3-METHYLBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the benzoyloxyethylamino group enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
ethyl 4-[2-(3-methylbenzoyl)oxyethylamino]benzo[h]quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-3-31-26(30)22-16-28-23-20-10-5-4-8-18(20)11-12-21(23)24(22)27-13-14-32-25(29)19-9-6-7-17(2)15-19/h4-12,15-16H,3,13-14H2,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBJTARNSRYPFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCOC(=O)C3=CC=CC(=C3)C)C=CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]butan-2-one](/img/structure/B7744536.png)
![Ethyl 4-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-3-oxobutanoate](/img/structure/B7744539.png)
![1-(4-Methylphenyl)-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B7744545.png)

![Ethyl 6-bromo-4-[(2-phenylethyl)amino]quinoline-3-carboxylate](/img/structure/B7744568.png)

![3-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid](/img/structure/B7744576.png)
![Ethyl 4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B7744590.png)
![Ethyl 4-[(5-hydroxypentyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B7744592.png)
![ethyl 4-{[2-(acetyloxy)ethyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B7744594.png)
![Ethyl 4-({2-[(4-methylbenzoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate](/img/structure/B7744608.png)
![ETHYL 4-{[2-(3-BROMOBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE](/img/structure/B7744612.png)
